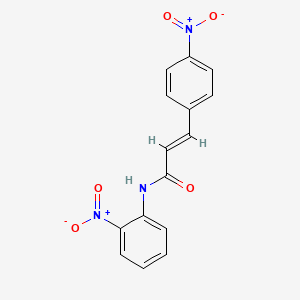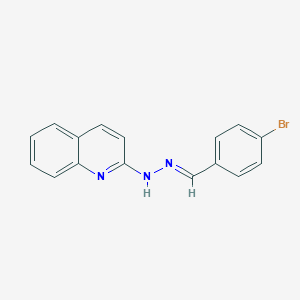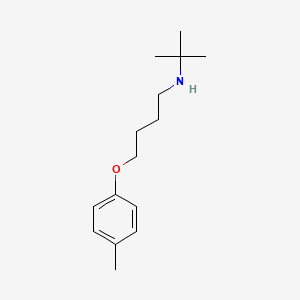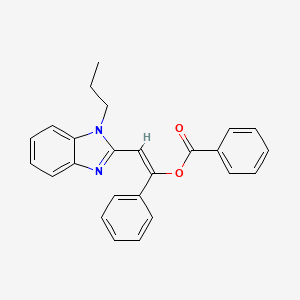
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide
描述
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide, also known as NNA, is a chemical compound that has been widely used in scientific research for many years. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. NNA is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and materials science.
作用机制
The mechanism of action of N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the target protein. This covalent bond results in a change in the fluorescence properties of this compound, allowing for the detection of protein conformational changes and protein-protein interactions. In photodynamic therapy, this compound absorbs light energy and transfers it to molecular oxygen, resulting in the formation of singlet oxygen, a highly reactive species that can destroy cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not affect the viability of cells at low concentrations. It has been used to study the conformational changes of various proteins, including enzymes and receptors. In addition, this compound has been used to study protein-protein interactions in living cells, providing insights into the mechanisms of signal transduction and cell signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high sensitivity and specificity for detecting protein conformational changes and protein-protein interactions. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment to detect fluorescence signals.
未来方向
There are several future directions for N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide research, including the development of new synthesis methods to improve yield and reduce cost. In addition, this compound could be used in combination with other fluorescent probes to study complex biological systems. Finally, this compound could be used in the development of new photodynamic therapy agents that are more effective and less toxic than current treatments.
Conclusion
This compound is a versatile compound that has been widely used in scientific research for many years. It has been used as a fluorescent probe for detecting protein conformational changes and protein-protein interactions, as well as a photosensitizer for photodynamic therapy. This compound has minimal toxicity and has been used to study the conformational changes of various proteins and protein-protein interactions in living cells. While this compound has some limitations, it has several advantages, including its high sensitivity and specificity. Future research on this compound could lead to the development of new synthesis methods and the use of this compound in the development of new photodynamic therapy agents.
科学研究应用
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide has been extensively used in scientific research as a fluorescent probe for detecting protein conformational changes and protein-protein interactions. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells using light. This compound has been shown to have excellent photophysical properties, making it a promising candidate for use in photodynamic therapy.
属性
IUPAC Name |
(E)-N-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-15(16-13-3-1-2-4-14(13)18(22)23)10-7-11-5-8-12(9-6-11)17(20)21/h1-10H,(H,16,19)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNMVPJVMKMBMP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860100.png)

![1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol)](/img/structure/B3860119.png)

![methyl [4-(2-{[(2-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B3860131.png)
![1-naphthaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3860145.png)
![5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860156.png)

![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3860167.png)



![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3860192.png)
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B3860200.png)
